REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][N:14]([CH:16]=O)[CH3:15].[CH3:18]OC(OC)N(C)C>N1CCCC1>[CH3:13][N:14]([CH3:16])[CH:15]=[CH:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:18])=[O:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11]
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Name
|
|
Quantity
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4.6 g
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Type
|
reactant
|
Smiles
|
CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
14.5 mmol
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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3.8 mL
|
Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
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N1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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WASH
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Details
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The organic phase was washed with water, saturated aq NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed over silica gel (0 to 40% EtOAc/heptane over 60 min)
|
Duration
|
60 min
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |